molecular formula C22H14Cl4F3N3O2 B2482105 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide CAS No. 338407-28-6

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide

Cat. No. B2482105
CAS RN: 338407-28-6
M. Wt: 551.17
InChI Key: AKHARZHFYUMOSQ-UHFFFAOYSA-N
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Description

This compound is part of a series of chemical entities explored for various biological and chemical applications. While the specific chemical does not have directly available literature, similar compounds have been synthesized and characterized for their potential in various fields, including pharmacology and materials science.

Synthesis Analysis

Synthesis approaches for related compounds often involve complex organic reactions, including the use of chiral amino acids to introduce different substituents, aiming at achieving specific conformational properties and biological activities. For example, Costello et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the role of conformational analysis in developing potent opioid kappa agonists (Costello, James, Shaw, Slater, & Stutchbury, 1991).

Molecular Structure Analysis

The crystal structure and molecular geometry of similar compounds reveal significant details about their conformation and potential interaction with biological targets. For instance, the crystal structure of related acetamides has been determined, showing specific orientations of chlorophenyl rings and their substituents, which could impact their biological activity and chemical reactivity (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including oxidation and cyclization, which can be leveraged to produce derivatives with altered properties. Pailloux et al. (2007) explored the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, providing insights into the chemical behavior of these molecules (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).

Scientific Research Applications

Antibacterial Agents Synthesis and QSAR Studies

A study conducted by Desai et al. (2008) synthesized and evaluated the antibacterial activity of several acetamide derivatives against gram-positive and gram-negative bacteria, including S. aureus and E. coli. The compounds showed moderate to good activity, and Quantitative Structure-Activity Relationship (QSAR) studies indicated the positive contribution of substituents at specific positions, enhancing hydrophobicity or steric bulk character, suggesting potential applications in developing antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Photovoltaic Efficiency Modeling

Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and studied their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their findings indicated good light harvesting efficiency (LHE) and free energy of electron injection, suggesting these compounds could be beneficial in photovoltaic cells (Mary et al., 2020).

Herbicidal Activities

Research by Kai et al. (1998) explored the herbicidal activities of 2-(5-isoxazolyloxy)acetamide derivatives against various upland field plants. The study revealed that compounds with specific substituents exhibited strong herbicidal activities against a range of weeds, highlighting their potential use in agricultural applications (Kai, Horita, Miki, Ide, & Takase, 1998).

Neuroprotective Effects Against Japanese Encephalitis

Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of an anilidoquinoline derivative against Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in vivo, indicating its potential as a therapeutic agent (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4F3N3O2/c23-14-6-4-12(5-7-14)19(20-18(26)8-13(9-30-20)22(27,28)29)21(33)31-11-32-34-10-15-16(24)2-1-3-17(15)25/h1-9,11,19H,10H2,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHARZHFYUMOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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